molecular formula C12H15N3O2 B8570118 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol

2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol

Cat. No.: B8570118
M. Wt: 233.27 g/mol
InChI Key: UULAEQAAAPOLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol is a complex organic compound that features an imidazole ring substituted with an amino and methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring. This is followed by the reduction of the imidazole intermediate to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .

Scientific Research Applications

2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the ethanol group, provides a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol

InChI

InChI=1S/C12H15N3O2/c1-17-11-6-8(2-3-10(11)13)12-14-7-9(15-12)4-5-16/h2-3,6-7,16H,4-5,13H2,1H3,(H,14,15)

InChI Key

UULAEQAAAPOLRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(N2)CCO)N

Origin of Product

United States

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